molecular formula C16H14N8O B3017118 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-40-2

5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3017118
CAS No.: 367907-40-2
M. Wt: 334.343
InChI Key: LCHDMQAZSINWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic heterocyclic compound designed for research purposes. It belongs to the class of tetrazolo[1,5-a]pyrimidines, which are recognized as important chemical intermediates in medicinal chemistry . These fused bicyclic structures are of significant interest in early-stage drug discovery for their potential biological activities. The molecular architecture of this compound, featuring a dihydropyrimidine ring annulated with a tetrazole ring and substituted with two pyridine rings and a carboxamide group, provides a versatile scaffold for probing biological interactions. Compounds with this core structure are frequently investigated for their potential as protein kinase inhibitors . Kinase inhibition is a critical mechanism in targeted therapy research for conditions such as cancer and inflammatory diseases . The tetrazolo[1,5-a]pyrimidine core can be synthesized through efficient, multi-component reactions under solvothermal conditions, aligning with green chemistry principles . This compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-methyl-N,7-dipyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O/c1-10-13(15(25)20-12-5-3-7-18-9-12)14(11-4-2-6-17-8-11)24-16(19-10)21-22-23-24/h2-9,14H,1H3,(H,20,25)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHDMQAZSINWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The synthesis begins with the formation of the tetrazole ring. This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be done through a cyclization reaction involving a suitable diamine and a formylating agent.

    Introduction of Pyridine Rings: The pyridine rings are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the pyridine rings or the tetrazole ring, potentially leading to the formation of dihydropyridine or dihydrotetrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine rings, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydropyridine or dihydrotetrazole derivatives.

    Substitution: Halogenated pyridine derivatives or substituted tetrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Table 1: Key Synthetic Routes for 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Route Reagents Conditions Yield
Route A5-aminotetrazole + aldehyde + acetoacetic esterMicrowave heatingHigh
Route B5-aminotetrazole + propionaldehyde + ethyl 3-oxobutanoate120 °C for 12 hoursModerate

Medicinal Chemistry Applications

The compound exhibits promising biological activities that make it a candidate for drug development. Its structure allows it to interact with various biological targets, potentially leading to therapeutic effects in diseases related to enzyme dysregulation or receptor malfunctions.

Research indicates that derivatives of tetrazolo[1,5-a]pyrimidines can exhibit:

  • Antitumor activity : Compounds in this class have shown effectiveness against various cancer cell lines.
  • Antimicrobial properties : Some derivatives have demonstrated activity against bacterial strains.
  • Antiviral effects : Certain analogs have been explored for their potential in treating viral infections.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide.

  • Antitumor Activity Study : A recent study evaluated a series of dihydrotetrazolopyrimidine derivatives for their cytotoxicity against human cancer cell lines. The results indicated that modifications at the pyridine substituent significantly enhanced activity against breast cancer cells .
  • Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of synthesized tetrazolo-pyrimidine derivatives. The findings suggested that specific substitutions improved efficacy against Gram-positive bacteria .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might inhibit specific enzymes involved in cellular proliferation pathways, suggesting a targeted approach for therapeutic use in oncology .

Mechanism of Action

The mechanism of action of 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects, such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Reaction Conditions and Catalysts

Compound Type Catalysts/Conditions Yield (%) Reaction Time Reference
Target compound analogs Molecular iodine (15 mol%), ethyl acetate 63–77 10–24 h
6-Carboxylate derivatives Sulfamic acid, solvent-free 85–92 <1 h
Nitro-substituted analogs Ultrasound irradiation 60 10 min
Bis-tetrazolo-pyrimidines Fe3O4@SiO2 nanoparticles 70–80 2–4 h

Key Insight : The target compound’s synthesis likely benefits from iodine catalysis (activating carbonyl groups) , but solvent-free methods with sulfamic acid or ultrasound irradiation offer higher efficiency for related derivatives .

Physicochemical Properties

NMR and Elemental Analysis

  • Target compound analogs :
    • 1H NMR : Pyridinyl protons appear at δ 7.3–8.9 ppm; methyl groups at δ 2.3–2.4 ppm .
    • 13C NMR : Pyrimidine carbons resonate at δ 148–162 ppm; carboxamide carbonyl at δ 160–162 ppm .
  • Comparison with carboxylates : Ethyl carboxylate derivatives show downfield shifts for ester carbonyls (δ 165–170 ppm) .

Key Insight : The carboxamide group in the target compound provides hydrogen-bonding sites absent in carboxylate esters, impacting solubility and crystallinity .

Biological Activity

5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of tetrazolopyrimidines, which are known for their potential therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is C16H14N8O, with a molecular weight of 334.343 g/mol. The structure features a pyrimidine ring fused with a tetrazole moiety and substituted with two pyridine rings. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of tetrazolopyrimidine exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. For instance, certain derivatives demonstrated potent anticancer effects comparable to established chemotherapeutics like doxorubicin .
    • A structure–activity relationship (SAR) analysis revealed that substituents on the tetrazolopyrimidine core influence the anticancer potency. Compounds with specific functional groups at the 7-position showed enhanced activity against cancer cells .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties against various pathogenic bacteria and fungi. Some derivatives have shown moderate activity against strains such as Escherichia coli and Pseudomonas aeruginosa, indicating potential as antimicrobial agents .
  • Enzymatic Inhibition :
    • The compound's ability to inhibit certain enzymes has been explored, particularly in the context of drug design for infectious diseases. Molecular docking studies suggest favorable interactions with target enzymes involved in bacterial cell wall synthesis .

Case Study 1: Anticancer Evaluation

A study synthesized a series of tetrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity using the MTT assay across several human cancer cell lines. The results indicated that specific substitutions enhanced anticancer activity significantly:

  • Compound 4b (4-nitrophenyl substitution) exhibited the highest potency against colon cancer cells.
  • Compound 4a (4-chlorophenyl substitution) was particularly effective against lung cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation, a library of related compounds was screened for antimicrobial efficacy. The compound 3g demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeTested CompoundsTarget Organisms/Cell LinesObserved Effect
AnticancerVarious derivativesHCT-116, MCF-7, A549Significant cytotoxicity
AntimicrobialCompound 3gE. coli, Pseudomonas aeruginosaModerate activity
Enzymatic InhibitionIn silico studiesVarious bacterial enzymesFavorable binding

Q & A

Q. Key Methodological Tips :

  • Monitor reaction progress via TLC (e.g., 10-hour heating at 120°C in DMF for triazole-based analogs) .
  • Purify via recrystallization (ethanol/DMF) to isolate high-purity products .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Essential for confirming regioselectivity of substituents (e.g., pyridinyl vs. methyl groups) and detecting tautomeric forms in solution. For example, aromatic proton signals in the δ 7.5–8.5 ppm range confirm pyridinyl substitution .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups, critical for validating carboxamide formation .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to rule out byproducts .
  • Melting Point Analysis : Cross-referencing literature values (e.g., 221–223°C for pyrazolo[1,5-a]pyrimidine derivatives) ensures purity .

Advanced: How can catalytic systems be optimized to address low regioselectivity in cyclocondensation?

Low regioselectivity often arises from competing reaction pathways. Strategies include:

  • Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
  • Alternative Catalysts : Replace TMDP with safer amidophosphates or ionic liquids, though reaction times may increase .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 10 hours to <2 hours) and improves yield in DMF-based systems .

Example : Ethyl 5-amino-7-phenyl derivatives achieved 68% yield using ethanol/water (1:1 v/v) and TMDP, whereas piperidine-based methods required higher temperatures .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may stem from stereochemical or solvation effects:

  • Validation Assays : Repeat bioactivity tests (e.g., cathepsin inhibition IC50 assays) under standardized buffer conditions to rule out pH-dependent activity .
  • X-Ray Crystallography : Resolve ambiguous regiochemistry (e.g., pyridinyl vs. phenyl substitution) that NMR alone cannot confirm .
  • Molecular Dynamics Simulations : Model solvation effects or protein-ligand interactions to explain deviations from docking studies .

Case Study : N-(2-picolyl)carboxamide derivatives showed weaker cathepsin B inhibition (IC50 ~45 µM) than predicted due to steric clashes in the active site .

Advanced: How to design derivatives with enhanced solubility without compromising target affinity?

  • Polar Substituents : Introduce hydroxyl or amine groups at non-critical positions (e.g., pyridinyl N-oxides) to improve aqueous solubility .
  • Prodrug Strategies : Convert carboxamides to ester prodrugs (e.g., ethyl esters) that hydrolyze in vivo .
  • Salt Formation : Use hydrochloride or sulfonate salts of pyridinyl groups to enhance crystallinity and solubility .

Example : Methyl 5-(N-Boc-N-benzyl) derivatives maintained cathepsin K inhibition (IC50 ~25 µM) while improving solubility in DMSO/water mixtures .

Advanced: What analytical methods address inconsistent spectroscopic data across studies?

  • Standardized Protocols : Use identical solvent systems (e.g., deuterated DMSO for NMR) to minimize solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., diastereomers) .
  • Elemental Analysis : Confirm empirical formulas when MS data conflicts with theoretical values (e.g., C21H16ClN7Al vs. C22H19N7Al in azo derivatives) .

Advanced: How to evaluate the impact of substituent electronic effects on biological activity?

  • Hammett Analysis : Correlate substituent σ values (e.g., electron-withdrawing -CF3 vs. donating -OCH3) with bioactivity trends .
  • DFT Calculations : Map electrostatic potential surfaces to predict binding interactions (e.g., pyridinyl vs. chlorophenyl groups in cathepsin inhibitors) .

Case Study : 5,7-Dimethyl-2-phenyl derivatives exhibited reduced planarity, weakening π-stacking interactions compared to unsubstituted analogs .

Advanced: What strategies mitigate decomposition during amidation or ester hydrolysis?

  • Low-Temperature Hydrolysis : Use LiOH·H2O in THF/water at 0°C to minimize carboxamide degradation .
  • Inert Atmosphere : Perform reactions under argon to prevent oxidation of sensitive intermediates (e.g., primary amines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.